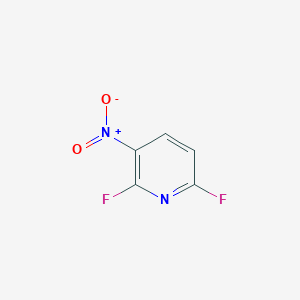

2,6-Difluoro-3-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZKTFHLUFNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464299 | |

| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58602-02-1 | |

| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of 2,6-Difluoro-3-nitropyridine, a key intermediate in the development of novel pharmaceutical agents. The document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical reaction and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

Pyridone and pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in drug design, valued for their ability to modulate pharmacological activity.[1][2][3] The introduction of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated pyridines like this compound serve as crucial building blocks for creating complex molecules with therapeutic potential. This guide focuses on the efficient synthesis of this compound via the nitration of 2,6-difluoropyridine, a fundamental reaction for accessing this valuable synthetic intermediate.

Synthesis Overview: Nitration of 2,6-Difluoropyridine

The conversion of 2,6-difluoropyridine to this compound is achieved through an electrophilic aromatic substitution reaction. This process requires a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, to overcome the electron-withdrawing effects of the fluorine atoms and the pyridine ring nitrogen.

Caption: Chemical scheme for the nitration of 2,6-difluoropyridine.

Detailed Experimental Protocol

The following protocol is a standard procedure for the laboratory-scale synthesis of this compound.[4]

Reagents and Materials:

-

2,6-Difluoropyridine (200 g, 1.74 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 600 mL)

-

Fuming Nitric Acid (HNO₃, 90%, 400 mL)

-

Diethyl Ether (Et₂O)

-

Sodium Hydroxide (NaOH), 1.5 N aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ice

-

Large reaction vessel (e.g., 5L round-bottom flask) equipped with a mechanical stirrer and a dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Nitrating Mixture: In a large reaction vessel, combine concentrated sulfuric acid (600 mL) and fuming nitric acid (400 mL). Cool the mixture in an ice bath, ensuring the internal temperature is maintained between 5-10°C.

-

Addition of Substrate: Add 2,6-difluoropyridine (200 g, 1.74 mol) drop-wise to the stirred nitrating mixture.[4] Carefully control the addition rate to keep the internal temperature within the 5-10°C range.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[4]

-

Quenching: Slowly and carefully pour the reaction mixture onto 3 kg of crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting solution to a large separatory funnel and extract the product with diethyl ether (2 x 2 L).[4]

-

Neutralization: Combine the organic layers and wash sequentially with 1.5 N aqueous NaOH (2 x 1 L) and saturated aqueous NaHCO₃. Continue the bicarbonate wash until the pH of the aqueous layer is between 8 and 9.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to remove the solvent.[4] This step also helps remove any unreacted 2,6-difluoropyridine.

-

Final Product: The resulting product, this compound, is obtained as a yellow liquid (207.3 g).[4]

Data Presentation: Synthesis Parameters

The quantitative data from the described synthesis are summarized below for easy reference and comparison.

| Parameter | Value | Reference |

| Reactant | ||

| 2,6-Difluoropyridine | 200 g (1.74 mol) | [4] |

| Reagents | ||

| Concentrated H₂SO₄ | 600 mL | [4] |

| Fuming HNO₃ (90%) | 400 mL | [4] |

| Reaction Conditions | ||

| Initial Temperature | 5-10°C | [4] |

| Reaction Time | Overnight | [4] |

| Product | ||

| This compound | 207.3 g | [4] |

| Yield | 74% | [4] |

| Purity | >97% (typical) | [5] |

| Appearance | Yellow Liquid | [4] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol from initial setup to the final product.

References

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 58602-02-1 [sigmaaldrich.com]

2,6-Difluoro-3-nitropyridine CAS number 58602-02-1

CAS Number: 58602-02-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Difluoro-3-nitropyridine, a key building block in modern medicinal chemistry and synthetic research. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and applications, with a focus on providing practical information for laboratory and development settings.

Compound Identification and Properties

This compound is a substituted pyridine ring, functionalized with two fluorine atoms and a nitro group. This combination of electron-withdrawing groups makes it a versatile reagent for nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58602-02-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 160.08 g/mol | [1] |

| IUPAC Name | This compound | [3][4] |

| Melting Point | 6 °C | [1] |

| Boiling Point | 218-220 °C (at 760 Torr) | [1] |

| Density | 1.555 ± 0.06 g/cm³ | [1] |

| Physical Form | Solid, semi-solid, lump, or liquid | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR | Data available; refer to spectral databases.[2] |

| ¹³C NMR | Data available; refer to spectral databases. |

| IR | Data available; refer to spectral databases.[2] |

| Mass Spec (MS) | Data available; refer to spectral databases.[2] |

Synthesis and Experimental Protocols

Two primary synthetic routes to this compound are well-documented: the nitration of 2,6-difluoropyridine and the halogen exchange of 2,6-dichloro-3-nitropyridine.

Method 1: Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of the parent difluoropyridine ring using a potent nitrating agent.

Experimental Protocol: Nitration of 2,6-Difluoropyridine [6]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, prepare a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL).

-

Cooling: Cool the acid mixture in an ice bath to maintain an internal temperature of 5-10 °C.

-

Addition of Reactant: Add 2,6-difluoropyridine (200 g, 1.74 mol) drop-wise to the cooled acid mixture, ensuring the temperature remains within the specified range.

-

Reaction: Stir the resulting mixture overnight at room temperature to allow the reaction to proceed to completion.

-

Work-up:

-

Slowly pour the reaction mixture into 3 kg of ice.

-

Extract the aqueous mixture with diethyl ether (2 x 2 L).

-

Combine the organic layers and wash sequentially with 1.5 N sodium hydroxide (NaOH) solution (2 x 1 L) and a saturated sodium bicarbonate (NaHCO₃) solution (400 mL), or until the pH is between 8 and 9.

-

-

Purification:

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent and any unreacted 2,6-difluoropyridine.

-

-

Product: The title compound is obtained as a yellow liquid (207.3 g, 74% yield).[6]

Caption: Workflow for the synthesis of this compound via nitration.

Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine

This alternative route utilizes a nucleophilic aromatic substitution (halogen exchange or "HALEX") reaction, replacing chlorine atoms with fluorine.

Experimental Protocol: Halogen Exchange [1]

-

Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in dimethyl sulfoxide (DMSO) at room temperature in a flask equipped with a stirrer.

-

Addition of Fluorinating Agent: Add cesium fluoride (CsF) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours in air.

-

Work-up:

-

After cooling, pour the reaction mixture into water.

-

Extract the aqueous phase with diethyl ether (Et₂O).

-

Separate the organic layer and wash it sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the residue using silica gel column chromatography with an ethyl acetate/hexane eluent system to afford the final product.

-

Caption: Workflow for the synthesis of this compound via halogen exchange.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the differential reactivity of its substituents. The nitro group can be readily reduced to an amine, and the fluorine atoms can be displaced by various nucleophiles.

A notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, it has been used as a starting material in the multi-step synthesis of a potential Positron Emission Tomography (PET) agent designed for imaging B-Raf(V600E) mutations in cancers.[7] This highlights its role in the development of advanced diagnostic tools. It is also classified as a "Protein Degrader Building Block," suggesting its use in the construction of molecules for targeted protein degradation (e.g., PROTACs).[8]

Safety and Handling

Appropriate safety measures must be observed when handling this compound.

Table 3: Hazard and Precautionary Information

| Category | Codes | Description |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[3]

References

- 1. This compound CAS#: 58602-02-1 [m.chemicalbook.com]

- 2. This compound(58602-02-1) 1H NMR spectrum [chemicalbook.com]

- 3. 58602-02-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 60186-20-1|2,6-Difluoro-3-nitropyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. This compound 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]

- 6. 58602-02-1|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,6-Difluoro-3-nitropyridine

An In-depth Technical Guide to 2,6-Difluoro-3-nitropyridine

Introduction

This compound is a valuable fluorinated heterocyclic compound extensively utilized in organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid or solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58602-02-1 | [1] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2] |

| Molecular Weight | 160.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | [1][2] |

| Melting Point | 6 °C | [1] |

| Boiling Point | 218-220 °C (at 760 Torr) | [1] |

| Density | 1.555 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Flash Point | 110.4 ± 25.9 °C | [1] |

| pKa | -10.13 ± 0.10 (Predicted) | [1] |

| Storage | Inert atmosphere, 2-8°C | [1][3] |

| Purity | Typically ≥95-98% | [2][4] |

| InChI Key | GFDZKTFHLUFNPC-UHFFFAOYSA-N | |

| SMILES | O=--INVALID-LINK--[O-] | [2][3] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods are detailed below.

Method 1: Direct Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of 2,6-difluoropyridine using a nitrating agent. While the yield may be modest, it is a direct approach to introduce the nitro group at the 3-position.

Reaction: 2,6-Difluoropyridine → this compound

Procedure: Direct nitration of 2,6-difluoropyridine with nitronium tetrafluoroborate can yield 3-nitro-2,6-difluoropyridine.[1] A reported yield for this reaction is approximately 20%.[1]

Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine

A more common and higher-yielding synthesis involves a halogen exchange (Halex) reaction, where the chlorine atoms of 2,6-dichloro-3-nitropyridine are substituted with fluorine atoms using a fluoride salt.

Reaction: 2,6-Dichloro-3-nitropyridine + CsF → this compound

Detailed Protocol: This procedure is adapted from a general method for the synthesis of fluorinated pyridines.[1]

-

Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature in a reaction vessel.

-

Addition of Fluorinating Agent: Add a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), to the mixture.[1][5]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 8 hours) in the air.[1]

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like diethyl ether (Et₂O).

-

Washing: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system such as an ethyl acetate/hexane gradient, to afford the final product.[1]

Chemical Reactivity and Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.

This compound serves as a key intermediate in the synthesis of various substituted pyridines. The fluorine and nitro groups can be displaced or transformed to introduce other functionalities.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles. This reactivity allows for the introduction of a wide range of substituents (e.g., amines, alcohols, thiols) to build more complex molecular architectures. The electron-withdrawing nitro group further activates the ring towards such substitutions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This provides a pathway to 3-aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Applications in Drug Discovery: Due to its reactivity, this compound is a building block for creating libraries of compounds for high-throughput screening. It has been used in the synthesis of potential therapeutic agents. For example, derivatives of fluorinated pyridines are explored for various biological activities, and this compound provides a key starting point for such explorations.[7][8] While specific signaling pathways involving this compound itself are not documented, its derivatives are designed to target a wide array of biological targets, including kinases and other enzymes.[7]

References

- 1. This compound CAS#: 58602-02-1 [m.chemicalbook.com]

- 2. This compound 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]

- 3. 58602-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]

2,6-Difluoro-3-nitropyridine molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Difluoro-3-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The molecule consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at position 3.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H2F2N2O2 | [1][3] |

| Molecular Weight | 160.08 g/mol | [3] |

| CAS Number | 58602-02-1 | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 6 °C | [3] |

| Boiling Point | 218-220 °C (at 760 Torr) | [3] |

| Density | 1.555 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Solvent | Reference |

| ¹H | 8.03 (ddd) | J = 8.4, 8.4, 7.0 | CDCl₃ | [3] |

| ¹H | 6.79 (dd) | J = 8.3, 3.0 | CDCl₃ | [3] |

| ¹⁹F | -63.8 | - | CDCl₃ | [3] |

| ¹⁹F | -69.3 | - | CDCl₃ | [3] |

Note: Predicted ¹³C NMR data suggests signals would appear in the aromatic region, with carbons attached to fluorine showing characteristic splitting patterns.

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of 2,6-difluoropyridine.

Experimental Protocol:

-

A mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is cooled in an ice bath to maintain an internal temperature of 5-10 °C.

-

2,6-Difluoropyridine (200 g, 1.74 mol) is added dropwise to the cooled acid mixture.

-

The resulting mixture is stirred overnight at room temperature.

-

The reaction mixture is then slowly poured into 3 kg of ice.

-

The aqueous mixture is extracted with diethyl ether (2 x 2 L).

-

The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is between 8 and 9.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to remove any unreacted 2,6-difluoropyridine.

-

The final product, this compound, is obtained as a yellow liquid.

Caption: Synthesis of this compound via nitration.

Fluorination of 2,6-Dichloro-3-nitropyridine

This method involves a halogen exchange reaction.

Experimental Protocol:

-

To a solution of 2,6-dichloro-3-nitropyridine in an appropriate aprotic polar solvent such as DMSO, add a source of fluoride ions (e.g., CsF or KF).

-

Heat the reaction mixture to a temperature sufficient to promote the halogen exchange (typically 80-150 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

Molecular Geometry (Predicted)

As no experimental crystal structure is available, the molecular geometry was predicted using computational chemistry methods. The following table summarizes the predicted bond lengths and angles.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C2-F | 1.33 | F-C2-N1 | 116.5 |

| C6-F | 1.33 | F-C6-N1 | 116.5 |

| C3-N(O₂) | 1.47 | C2-C3-N(O₂) | 121.0 |

| N-O (avg) | 1.22 | O-N-O | 125.0 |

| C-C (avg) | 1.39 | C2-N1-C6 | 117.0 |

| C-N (avg) | 1.34 | N1-C2-C3 | 123.5 |

Note: These values are based on geometry optimization and may differ from experimental values.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, substituted nitropyridines are a class of compounds known to exhibit a wide range of biological activities. The presence of the nitro group, a known pharmacophore, and the fluorine atoms, which can enhance metabolic stability and binding affinity, suggests that this molecule could be a candidate for biological screening. Further research is required to elucidate any potential therapeutic applications.

References

Technical Guide: Synthesis of 2,6-Difluoro-3-nitropyridine via Nitration of 2,6-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,6-difluoro-3-nitropyridine through the nitration of 2,6-difluoropyridine. This compound is a valuable building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.

Introduction

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. For di-substituted pyridines such as 2,6-difluoropyridine, the regioselectivity of the nitration is influenced by the electronic effects of the fluorine substituents. The following guide details a common and effective method for the synthesis of this compound.

Reaction Scheme

The overall reaction involves the electrophilic aromatic substitution of a nitro group onto the 2,6-difluoropyridine ring, yielding the desired 3-nitro product.

Caption: General reaction scheme for the nitration of 2,6-difluoropyridine.

Experimental Protocols

A widely utilized method for the synthesis of this compound involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1] An alternative approach mentioned in patent literature suggests the use of oleum.[2]

Protocol 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid[1]

This procedure has been reported to provide a good yield of the desired product.

Materials:

-

2,6-Difluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (90%, HNO₃)

-

Ice

-

Diethyl ether (Et₂O)

-

1.5 N Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a suitable reaction vessel, a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is prepared and cooled in an ice bath to maintain an internal temperature of 5-10°C.

-

Addition of Substrate: 2,6-Difluoropyridine (200 g, 1.74 mol) is added drop-wise to the chilled nitrating mixture.

-

Reaction: The resulting mixture is stirred overnight at room temperature.

-

Work-up:

-

The reaction mixture is slowly poured into 3 kg of ice.

-

The aqueous mixture is extracted twice with diethyl ether (2 x 2 L).

-

The combined organic layers are washed twice with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is approximately 8-9.

-

-

Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to a constant weight. This step also helps to remove any unreacted 2,6-difluoropyridine.

-

Product Isolation: The title compound is obtained as a yellow liquid.

Quantitative Data

The following table summarizes the key quantitative data from the described protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Difluoropyridine | 200 g (1.74 mol) | [1] |

| Concentrated H₂SO₄ | 600 mL | [1] |

| Fuming HNO₃ (90%) | 400 mL | [1] |

| Reaction Conditions | ||

| Temperature | 5-10°C (addition), Room Temperature (stirring) | [1] |

| Reaction Time | Overnight | [1] |

| Product | ||

| This compound | 207.3 g | [1] |

| Yield | ||

| Yield | 74% | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Nitration Methods

While the use of a mixture of fuming nitric acid and sulfuric acid is a common approach, other nitrating agents have been explored. Direct nitration of 2,6-difluoropyridine with nitronium tetrafluoroborate has been reported to yield 3-nitro-2,6-difluoropyridine, albeit in a lower yield of 20%.[3] Additionally, a patented process describes the nitration of dihalopyridines, including 2,6-difluoropyridine, using oleum (fuming sulfuric acid).[2]

Characterization Data

While the primary source for the detailed protocol did not include spectroscopic data for the final product, nuclear magnetic resonance (NMR) data for a similar compound, 3-bromo-2,6-difluoropyridine, is available.[1][3] This information can be a useful reference for the expected spectral regions for the protons and fluorine atoms in this compound.

| Compound | ¹H NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | Reference |

| 3-bromo-2,6-difluoropyridine | δ 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | δ -69.3 Hz, -63.8 Hz | [1][3] |

Safety Considerations

The nitration of aromatic compounds is a highly exothermic reaction and requires careful temperature control. The reagents used, particularly fuming nitric acid and concentrated sulfuric acid, are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

This technical guide provides a comprehensive overview of a reliable method for the preparation of this compound. For any application, it is crucial to consult the original literature and perform a thorough safety assessment before commencing any experimental work.

References

starting materials for 2,6-Difluoro-3-nitropyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,6-difluoro-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the common starting materials, experimental protocols, and quantitative data to facilitate informed decisions in synthetic planning and process optimization.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct strategies:

-

Direct Nitration of 2,6-Difluoropyridine: This approach involves the direct introduction of a nitro group onto the 2,6-difluoropyridine backbone. It is a straightforward method, contingent on the commercial availability of the starting difluoropyridine.

-

Halogen Exchange of a Pre-nitrated Dihalopyridine: This two-step pathway begins with the nitration of a more readily available dihalopyridine, such as 2,6-dichloropyridine, followed by a halogen exchange reaction (Halex) to introduce the fluorine atoms.

The choice of strategy often depends on the cost and availability of the starting materials, as well as scalability considerations.

Synthetic Pathway Overview

Caption: Primary synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Direct Nitration of 2,6-Difluoropyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,6-Difluoropyridine | Fuming Nitric Acid (90%), Concentrated Sulfuric Acid | None | 5-10, then room temp. | Overnight | 74 | [1] |

| 2,6-Difluoropyridine | Nitronium tetrafluoroborate | Not specified | Not specified | Not specified | 20 | [2] |

Table 2: Nitration of 2,6-Dichloropyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,6-Dichloropyridine | Nitric Acid, 20% Oleum | None | 70-130 | 6 hours | 74.8 (corrected) | [3] |

| 2,6-Dichloropyridine | Nitric Acid (65%), Sulfuric Acid, Sulfamic acid | Sulfuric Acid | 20 | 40 hours | 86.0 | [4] |

Table 3: Halogen Exchange (Representative Example)

Note: A direct protocol for 2,6-dichloro-3-nitropyridine was not fully detailed in the provided search results. The following is a representative procedure for a similar substrate.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Bromo-2,6-dichloropyridine | Cesium Fluoride (CsF) | DMSO | 80 | 8 hours | 64 (for 3-bromo-2,6-difluoropyridine) | [1][2] |

Experimental Protocols

Protocol 1: Direct Nitration of 2,6-Difluoropyridine[1]

This protocol details the synthesis of this compound from 2,6-difluoropyridine.

Workflow:

Caption: Workflow for the direct nitration of 2,6-difluoropyridine.

Methodology:

-

A mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is prepared in a vessel and cooled in an ice bath to maintain an internal temperature of 5-10°C.

-

2,6-Difluoropyridine (200 g, 1.74 mol) is added dropwise to the cooled acid mixture.

-

The resulting mixture is stirred overnight at room temperature.

-

The reaction mixture is then slowly poured into 3 kg of ice.

-

The aqueous mixture is extracted with diethyl ether (2 x 2 L).

-

The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L), followed by saturated aqueous NaHCO₃ (400 mL) until the pH is approximately 8-9.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to remove any unreacted 2,6-difluoropyridine.

-

The final product, this compound, is obtained as a yellow liquid (207.3 g, 74% yield).

Protocol 2: Synthesis of 2,6-Dichloro-3-nitropyridine[3]

This protocol describes the nitration of 2,6-dichloropyridine, a precursor for the halogen exchange route.

Methodology:

-

2,6-Dichloropyridine (29.6 g, 0.20 mol) is added to 160 g of 20% oleum (SO₃ content: 0.40 mol) at 0°C.

-

White fuming nitric acid (19.4 g, 97.2% assay, 0.30 mol) is added to the mixture over a 5-minute period, maintaining the temperature between 8°C and 15°C.

-

The reaction mixture is heated at a temperature ranging from 70°C to 130°C for 6 hours.

-

The resulting solution is transferred to 800 g of water at 0°C to precipitate the product.

-

The filter cake is washed with water to remove residual acids.

-

The precipitate is air-dried to yield 2,6-dichloro-3-nitropyridine. The corrected yield is reported as 74.8%.

Protocol 3: Halogen Exchange (Representative)[1][2]

While a specific protocol for the fluorination of 2,6-dichloro-3-nitropyridine is not explicitly detailed, the following procedure for a similar substrate, 3-bromo-2,6-dichloropyridine, illustrates the general conditions for the halogen exchange reaction.

Methodology:

-

3-Bromo-2,6-dichloropyridine (4.70 g, 20.7 mmol) is dissolved in dimethyl sulfoxide (DMSO) (103 mL) at room temperature.

-

Cesium fluoride (12.6 g, 82.9 mmol) is added to the solution.

-

The reaction mixture is stirred at 80°C for 8 hours in air.

-

After completion, the mixture is poured into water and extracted with diethyl ether (Et₂O).

-

The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the fluorinated product.

Conclusion

The synthesis of this compound can be effectively achieved through either direct nitration of 2,6-difluoropyridine or a two-step sequence involving nitration of 2,6-dichloropyridine followed by halogen exchange. The direct nitration method offers a more streamlined approach, with reported yields of up to 74%. The two-step method, while more complex, may be more cost-effective depending on the relative prices of the starting materials. The protocols and data presented in this guide provide a solid foundation for the selection and implementation of the most suitable synthetic route for a given research or development objective.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 58602-02-1 [m.chemicalbook.com]

- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-nitropyridine from 2,6-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-difluoro-3-nitropyridine, a valuable intermediate in the development of pharmaceutical compounds, from its precursor, 2,6-dichloro-3-nitropyridine. This transformation is a critical halogen exchange (Halex) reaction, and this document details the prevalent methodologies, including the use of cesium and potassium fluoride, and the application of phase-transfer catalysis to enhance reaction efficiency.

Core Synthesis Pathways

The conversion of 2,6-dichloro-3-nitropyridine to this compound is primarily achieved through nucleophilic aromatic substitution. The electron-withdrawing nitro group facilitates the displacement of the chloro substituents by fluoride ions. The choice of fluorinating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.

Cesium Fluoride Mediated Fluorination

Cesium fluoride (CsF) is a highly effective, albeit expensive, fluorinating agent for this transformation due to its high solubility in aprotic polar solvents.

Potassium Fluoride Mediated Fluorination

Potassium fluoride (KF) offers a more cost-effective alternative to CsF. However, its lower solubility and the higher lattice energy of the K-F bond necessitate more forcing reaction conditions or the use of additives to enhance its reactivity. The use of spray-dried KF is often recommended to increase the surface area and reactivity of the salt.

Phase-Transfer Catalysis in Potassium Fluoride Mediated Fluorination

To circumvent the harsh conditions required for KF-mediated fluorination and to improve its efficiency, phase-transfer catalysts (PTCs) are employed. PTCs, such as quaternary ammonium salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. Tetrabutylammonium chloride (TBAC) has been shown to be an effective PTC for fluorination reactions, enabling the use of KF as a viable alternative to CsF.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic approaches.

| Parameter | Cesium Fluoride Method | High-Temperature Potassium Fluoride Method |

| Fluorinating Agent | Cesium Fluoride (CsF) | Potassium Fluoride (KF) |

| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |

| Temperature | 80 °C | 175-192 °C |

| Reaction Time | 8 hours | 8.6 - 13.5 hours |

| Yield | ~64% (for a similar substrate) | 91.7 - 96.3% |

| Key Considerations | Higher cost of CsF | High reaction temperature, anhydrous conditions are critical.[1] |

Experimental Protocols

Protocol 1: Cesium Fluoride Mediated Synthesis

This protocol is adapted from a procedure for a similar substrate and represents a common method for CsF-mediated fluorination.[2]

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Cesium fluoride (CsF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine in anhydrous DMSO at room temperature.

-

Add cesium fluoride (approximately 4 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with diethyl ether.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.

Protocol 2: High-Temperature Potassium Fluoride Mediated Synthesis

This protocol is based on a patented method for the fluorination of 2,6-dichloropyridine and is applicable to the nitro-substituted analogue with careful control of conditions.[1]

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Anhydrous, spray-dried potassium fluoride (KF)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Ensure all glassware is thoroughly dried.

-

Charge a reaction vessel equipped with a mechanical stirrer and a distillation apparatus with anhydrous, spray-dried potassium fluoride and anhydrous DMSO. The reaction mixture should contain less than 0.5 grams of water per 100 grams of DMSO.[1]

-

Add 2,6-dichloro-3-nitropyridine to the mixture.

-

Heat the stirred reaction mixture to a temperature of 175-192 °C.

-

Continuously distill the this compound product from the reaction mixture as it is formed.

-

The collected distillate can be further purified if necessary, for instance by redistillation or chromatography.

Protocol 3: Proposed Potassium Fluoride Synthesis with Phase-Transfer Catalysis

This proposed protocol integrates the use of a phase-transfer catalyst with potassium fluoride for a more efficient and lower-temperature synthesis.

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Anhydrous, spray-dried potassium fluoride (KF)

-

Tetrabutylammonium chloride (TBAC)

-

Anhydrous dimethyl sulfoxide (DMSO) or another suitable aprotic polar solvent (e.g., sulfolane)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry reaction flask, combine 2,6-dichloro-3-nitropyridine, anhydrous spray-dried potassium fluoride (2-3 equivalents), and tetrabutylammonium chloride (0.1-0.5 equivalents).

-

Add anhydrous DMSO and heat the mixture with vigorous stirring to a temperature in the range of 100-150 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield pure this compound.

Reaction Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Caption: General workflow for the synthesis of this compound.

Caption: Decision logic for selecting the appropriate fluorinating agent.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-nitropyridine is a versatile building block in medicinal chemistry and drug discovery, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs.[1] The presence of two electron-withdrawing fluorine atoms and a strongly activating nitro group at the 3-position makes the pyridine ring highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The incorporation of fluorine, in particular, can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2]

The SNAr reaction on this compound proceeds with high regioselectivity, with the nucleophile preferentially displacing the fluorine atom at the 2-position, which is ortho to the activating nitro group. This regioselectivity has been confirmed in various studies, including through X-ray crystal structure analysis of the resulting products.

This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, along with data on reaction conditions and yields.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on this compound demonstrates a high degree of regioselectivity. The strong electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, with the greatest effect at the ortho (2 and 4) and para (6) positions. In this specific substrate, the attack preferentially occurs at the C-2 position, leading to the displacement of the C-2 fluorine atom.

Caption: Regioselective SNAr on this compound.

Applications in Drug Discovery: Covalent Inhibition of USP7

Derivatives of this compound have been successfully employed as covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the ubiquitin-proteasome system that is implicated in cancer. The substituted nitropyridine moiety acts as a warhead that covalently modifies a cysteine residue in the active site of USP7 via an SNAr reaction, leading to irreversible inhibition of the enzyme.

Caption: Covalent inhibition of USP7 by a nitropyridine derivative.

Experimental Protocols and Data

General Experimental Workflow

The following diagram illustrates a general workflow for the SNAr of this compound with a nucleophile.

Caption: General experimental workflow for SNAr.

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines proceeds efficiently in the presence of a non-nucleophilic base.

Protocol:

A general procedure for the synthesis of N-(6-fluoro-3-nitropyridin-2-yl) derivatives is as follows: The respective arylamine (1 equivalent) and this compound (2 equivalents) are dissolved in dry 1,4-dioxane. N,N-diisopropylethylamine (DIPEA) (3 equivalents) is added, and the reaction mixture is heated to reflux (approximately 101 °C) for 20 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Quantitative Data for Reactions with Arylamines:

| Entry | Arylamine Nucleophile | Product | Yield (%) |

| 1 | Isoquinolin-3-amine | N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | 5-90% |

| 2 | Substituted Isoquinolin-3-amines | Corresponding N-(6-fluoro-3-nitropyridin-2-yl) derivatives | 5-90% |

Yields are reported for the two-step synthesis of the final compounds, with the SNAr reaction being the final step.

Reaction with O-Nucleophiles (Alcohols and Phenols)

The reaction with alkoxides or phenoxides requires a strong base to deprotonate the alcohol or phenol, forming the nucleophilic species.

Generalized Protocol:

To a solution of the alcohol or phenol (1.1 equivalents) in a dry aprotic solvent such as THF or DMF, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to generate the alkoxide or phenoxide. This compound (1 equivalent) is then added, and the reaction is heated to 60-120 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Example Product:

| Nucleophile | Product |

| Sodium Methoxide | 6-Fluoro-2-methoxy-3-nitropyridine[3] |

While a specific yield for this reaction is not detailed in the readily available literature, the commercial availability of the product confirms the viability of this synthesis.

Reaction with S-Nucleophiles (Thiols)

Similar to O-nucleophiles, thiols require a base to form the more nucleophilic thiolate anion.

Generalized Protocol:

To a solution of the thiol (1.1 equivalents) in an anhydrous solvent like DMF or THF, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1 equivalent) is then added, and the reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C). The reaction is monitored by TLC. After completion, the reaction is poured into water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Conclusion

This compound is a valuable and reactive scaffold for the synthesis of a wide array of functionalized pyridine derivatives. Its predictable regioselectivity in SNAr reactions makes it a reliable tool for medicinal chemists. The protocols provided herein offer a starting point for the exploration of novel compounds with potential therapeutic applications, particularly in the development of covalent inhibitors and other targeted therapies. Further optimization of reaction conditions may be necessary for specific nucleophiles to achieve optimal yields.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and data for the Suzuki coupling of 2,6-difluoro-3-nitropyridine with various arylboronic acids. The presence of two electron-withdrawing fluorine atoms and a nitro group makes this pyridine core a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds. The protocols outlined below are based on established methodologies for electronically similar substrates and provide a strong starting point for reaction optimization.

Reaction Scheme

The Suzuki coupling reaction of this compound proceeds via a palladium-catalyzed cross-coupling with an arylboronic acid or its corresponding boronate ester. The reaction typically occurs selectively at the C2 position, which is activated by the adjacent nitro group and the fluorine atom.

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol is a good starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(dppf)Cl₂ (0.1 equiv)

-

Na₂CO₃ (3.0 equiv)

-

1,4-Dioxane/H₂O (4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Electron-Rich Arylboronic Acids

For electron-rich arylboronic acids, milder conditions can often be employed.

Materials:

-

This compound (1.0 equiv)

-

Electron-rich arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₃PO₄ (2.0 equiv)

-

Toluene/H₂O (10:1 v/v)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Follow the general setup procedure as described in Protocol 1, using the reagents listed above.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction, which is often complete in 1-4 hours.

-

Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions used for the Suzuki coupling of related electron-deficient pyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.

| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 | [1] |

| 2 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 35 | [1] |

| 3 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 | |

| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (2:1) | 110 | 12 | 85 |

Reaction Workflow and Logic

The successful execution of a Suzuki coupling reaction involves a series of logical steps, from reagent preparation to product purification.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Signaling Pathway: The Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the this compound core. The protocols provided herein, based on reactions of similar electron-deficient pyridine systems, offer a robust starting point for the synthesis of a wide range of 2-aryl-6-fluoro-3-nitropyridine derivatives. Researchers are encouraged to screen various catalysts, bases, and solvents to optimize the reaction for their specific arylboronic acid coupling partner. Careful monitoring and purification are key to obtaining high yields of the desired products.

References

Application Notes and Protocols: 2,6-Difluoro-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-nitropyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry, primarily for the synthesis of targeted covalent inhibitors. The electron-deficient nature of the pyridine ring, amplified by the presence of two fluorine atoms and a nitro group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functionalities, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This document provides detailed application notes on the use of this compound in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors, including experimental protocols, quantitative biological data, and a description of the relevant signaling pathway.

Application in the Synthesis of Covalent USP7 Inhibitors

A notable application of this compound is in the development of covalent inhibitors of USP7, a deubiquitinating enzyme implicated in various cancers due to its role in stabilizing key oncogenic proteins. The this compound moiety serves as a reactive "warhead" that can covalently modify the catalytic cysteine residue (Cys223) in the active site of USP7.

Quantitative Biological Data

A series of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine derivatives have been synthesized and evaluated for their inhibitory activity against USP7. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized in the table below.

| Compound ID | Structure | IC50 (µM) against USP7 |

| 1a | 5-(1-methyl-1H-pyrazol-4-yl)-N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | 1.2 ± 0.2 |

| 1b | N-(6-fluoro-3-nitropyridin-2-yl)-5-phenylisoquinolin-3-amine | 2.5 ± 0.5 |

| 1c | N-(6-fluoro-3-nitropyridin-2-yl)-5-(pyridin-4-yl)isoquinolin-3-amine | 3.1 ± 0.6 |

Data represents mean ± standard deviation from at least three independent experiments.

Experimental Protocols

General Protocol for the Synthesis of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine Derivatives

This protocol describes the key SNAr reaction between a substituted 3-aminoisoquinoline and this compound.

Materials:

-

Substituted 3-aminoisoquinoline (1.0 eq)

-

This compound (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted 3-aminoisoquinoline (1.0 eq) and this compound (1.5 eq).

-

Add anhydrous 1,4-dioxane to dissolve the reactants.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow for USP7 Inhibitor Synthesis

Caption: Synthetic and analytical workflow for USP7 inhibitors.

USP7 Signaling Pathway and Inhibition

Ubiquitin-Specific Protease 7 (USP7) plays a critical role in several cellular pathways by removing ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 by compounds derived from this compound leads to the accumulation of ubiquitinated MDM2, its subsequent degradation, and consequently, the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.

The Crucial Role of 2,6-Difluoro-3-nitropyridine in the Synthesis of the Kinase Inhibitor Ripretinib

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the pivotal role of 2,6-difluoro-3-nitropyridine in the synthesis of the active pharmaceutical ingredient (API) Ripretinib. This document provides a comprehensive overview of the synthetic pathway, experimental procedures, and the mechanism of action of this important anti-cancer agent.

Ripretinib, a potent kinase inhibitor, is a cornerstone in the treatment of advanced gastrointestinal stromal tumors (GIST). Its synthesis relies on the strategic use of this compound to construct a key intermediate, N-ethyl-6-fluoro-5-nitropyridin-2-amine. The unique reactivity of the starting material allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction, a critical step in building the complex molecular architecture of Ripretinib.

Synthetic Application: Synthesis of Ripretinib Intermediate

The synthesis of the key pyridinamine intermediate involves the selective displacement of one fluorine atom from this compound by ethylamine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the nucleophilic attack at the C2 position.

Experimental Protocol: Synthesis of N-ethyl-6-fluoro-5-nitropyridin-2-amine

Materials:

-

This compound

-

Ethylamine (2 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Ethylamine (2 M solution in THF, 1.1 eq) is added dropwise to the cooled solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford N-ethyl-6-fluoro-5-nitropyridin-2-amine as a solid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |

| This compound | 160.08 | 1.0 | - | >98 |

| Ethylamine | 45.08 | 1.1 | - | - |

| N-ethyl-6-fluoro-5-nitropyridin-2-amine | 185.15 | - | 85-95 | >99 |

Logical Workflow for the Synthesis of the Ripretinib Intermediate

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,6-difluoro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive fluorine atoms and a nitro group, which can be further functionalized. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering insights into reaction conditions and expected outcomes.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. When applied to this compound, these reactions allow for the selective substitution of the fluorine atoms, providing access to a wide array of substituted 3-nitropyridine derivatives. The electron-withdrawing nature of the nitro group and the pyridine ring activates the C-F bonds towards nucleophilic attack, making this substrate suitable for various coupling reactions. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions of this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds, such as arylboronic acids.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | Data not available |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | Data not available |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene/H₂O, 5:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Substituted Pyridines from 2,6-Difluoro-3-nitropyridine: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 2,6-difluoro-3-nitropyridine serves as a versatile and highly reactive scaffold for the synthesis of a diverse array of substituted pyridine derivatives. The strong electron-withdrawing effect of the nitro group, combined with the excellent leaving group ability of the fluorine atoms, facilitates regioselective nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions. This allows for the sequential introduction of various functionalities, which, followed by the reduction of the nitro group, opens pathways to complex molecules with potential applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines commencing from this compound. It covers the initial nucleophilic substitution, subsequent reduction of the nitro group, and further functionalization to construct fused heterocyclic systems.

Application Notes

The synthetic utility of this compound is primarily centered on its high reactivity towards nucleophiles. The positions ortho (C2 and C6) and para (C4) to the nitro group are significantly electron-deficient and thus activated for SNAr. Due to the presence of fluorine at the 2 and 6 positions, substitution occurs preferentially at these sites.

Regioselectivity of Nucleophilic Aromatic Substitution:

Generally, the first nucleophilic substitution occurs selectively at the C2 or C6 position. The choice between these positions can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, a single substitution is readily achieved, yielding a 2-substituted-6-fluoro-3-nitropyridine. This monosubstituted intermediate is a valuable building block for further diversification, as the remaining fluorine atom can be replaced in a subsequent step, or the nitro group can be transformed.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, including amines (primary and secondary), alkoxides, and thiolates, can be employed to displace one of the fluorine atoms. This initial substitution is typically high-yielding and forms the basis for introducing molecular diversity.

-

Nitro Group Reduction: The nitro group in the substituted pyridine ring can be efficiently reduced to an amino group using various methods, most commonly catalytic hydrogenation. This transformation is crucial as the resulting 3-aminopyridine moiety is a key precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.

-

Further Functionalization: The generated 3-amino group can undergo a variety of reactions, including diazotization followed by substitution, or condensation reactions with 1,3-dicarbonyl compounds to form fused ring systems.

The following sections provide detailed experimental protocols for these key transformations, along with a summary of quantitative data for various substitution reactions.

Data Presentation: Nucleophilic Aromatic Substitution on this compound

| Nucleophile Type | Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Nucleophile | Arylamine (e.g., isoquinolin-3-amine) | N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | DIPEA | 1,4-Dioxane | Reflux | 12 | 70-90[1] |

| N-Nucleophile | Ammonia | 2-Amino-6-fluoro-3-nitropyridine | NH₄OH (aq) | Water | 105 | 15 | ~94 (analogous) |

| O-Nucleophile | Sodium Methoxide | 6-Fluoro-2-methoxy-3-nitropyridine | NaOMe | Methanol | 25-30 | 5 | High (analogous) |

| S-Nucleophile | Thiophenol | 6-Fluoro-3-nitro-2-(phenylthio)pyridine | K₂CO₃ | DMF | 80 | 3 | High (analogous) |

Note: Data for analogous reactions are included to provide expected outcomes where direct data for this compound was not available in the search results. DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)arylamine

This protocol describes the regioselective substitution of one fluorine atom of this compound with an arylamine nucleophile.[1]

Materials:

-

This compound

-

Substituted Arylamine (e.g., isoquinolin-3-amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the arylamine (1.0 eq.).

-

Dissolve the arylamine in anhydrous 1,4-dioxane (to achieve a concentration of approximately 0.1-0.2 M).

-

Add this compound (1.2 eq.) to the solution.

-

Add DIPEA (3.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(6-fluoro-3-nitropyridin-2-yl)arylamine.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of a 2-substituted-6-fluoro-3-nitropyridine to the corresponding 2-substituted-6-fluoro-3-aminopyridine via catalytic hydrogenation.

Materials:

-

2-Substituted-6-fluoro-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogenation flask or Parr shaker

-

Hydrogen gas supply

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve the 2-substituted-6-fluoro-3-nitropyridine (1.0 eq.) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

-

Seal the flask and purge with hydrogen gas (or pressurize the Parr shaker with hydrogen to 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-